molecular formula C14H14Cl2N2O3 B2588305 ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate CAS No. 650617-26-8

ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate

Cat. No.: B2588305
CAS No.: 650617-26-8
M. Wt: 329.18
InChI Key: OXVSDAWHBKVYFW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate is a synthetic imidazole derivative characterized by a 4,5-dichloro-substituted imidazole core linked to a phenoxymethyl group and an ethyl acetate ester. The molecular formula is C₁₄H₁₆Cl₂N₂O₄, with a calculated molecular weight of 346.9 g/mol. The compound’s structure features:

  • A 4,5-dichloro-1H-imidazole ring (electron-withdrawing substituents enhancing electrophilic reactivity).
  • A phenoxymethyl group (influencing lipophilicity and π-π interactions).
  • An ethyl acetate ester (modulating solubility and metabolic stability).

Properties

IUPAC Name

ethyl 2-[2-[(4,5-dichloroimidazol-1-yl)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-2-20-12(19)8-21-11-6-4-3-5-10(11)7-18-9-17-13(15)14(18)16/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVSDAWHBKVYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate and related imidazole-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound (Target) C₁₄H₁₆Cl₂N₂O₄ 346.9 4,5-dichloroimidazole, phenoxymethyl Not reported in evidence Synthesized*
Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate C₇H₇BrCl₂N₂O₂ 301.95 2-bromo, 4,5-dichloroimidazole CAS 154082-06-1; higher halogen content
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate C₂₆H₂₃FN₂O₄S 478.54 4-fluorophenyl sulfonyl, 4,5-diphenyl Enhanced steric bulk; CAS 339277-80-4
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline C₂₉H₂₁N₃O₆SCl₂ 611.42 Dichloro, benzoyl, mercapto m.p. 138°C; 74% yield; isoxazoline backbone
1-(4-Methoxybenzyl)-4-(1-(4-methoxybenzyl)-5-aminoimidazol-4-yl)-5-iminoimidazol-2(5H)-one C₂₇H₂₆N₂O₅S 490.57 Methoxybenzyl sulfonyl, diphenyl CAS 339277-84-8; polar functional groups

Key Observations:

Halogenation Effects: The target compound’s 4,5-dichloro substitution (vs. bromo in ) may enhance electrophilicity and metabolic stability compared to non-halogenated analogs.

Sulfonyl vs.

Biological Implications : Compounds with mercapto or isoxazoline moieties (e.g., ) often demonstrate enhanced antimicrobial or anticancer activity due to reactive thiol groups or heterocyclic stability.

Biological Activity

Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate, a compound featuring both imidazole and phenoxy moieties, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

  • Chemical Formula : C14H14Cl2N2O3
  • Molecular Weight : 329.18 g/mol
  • CAS Number : 650617-26-8

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that compounds with imidazole rings often exhibit significant antiproliferative effects due to their interaction with cellular pathways involved in apoptosis.

Apoptosis Induction

Research indicates that the compound promotes apoptosis through:

  • Increased Expression of Pro-apoptotic Proteins : The compound significantly elevates the levels of Bax protein while reducing Bcl-2 expression, leading to a higher apoptosis rate compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Caspase Activation : Enhanced caspase-3 activity has been observed in treated cancer cells, indicating the activation of the apoptotic cascade .

Efficacy Against Cancer Cell Lines

This compound has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa3.2423–46
MCF718.53Not specified
A431< 10Not specified

The selectivity index indicates a significant difference in tolerance between normal and tumor cells, highlighting its potential as a selective anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that contribute to its biological activity:

  • Imidazole Ring : The presence of the dichloro-substituted imidazole enhances the compound's interaction with biological targets.
  • Phenoxy Group : The phenoxy moiety is critical for increasing lipophilicity and facilitating cellular uptake.

Case Studies

Several studies have documented the effects of similar compounds derived from imidazole and phenoxy structures:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their antitumor properties. Among them, compounds with similar structural features exhibited enhanced antiproliferative activity against multiple cancer cell lines compared to traditional drugs .
  • Mechanistic Insights : Research has shown that these compounds induce apoptosis through modulation of apoptotic proteins and caspase activation pathways, supporting their potential as effective anticancer agents .

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